Acrylonitrile-2-13C

Description

The exact mass of the compound Acrylonitrile-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acrylonitrile-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylonitrile-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

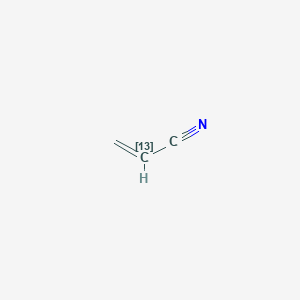

Structure

3D Structure

Properties

IUPAC Name |

(213C)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=[13CH]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584345 | |

| Record name | (2-~13~C)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89511-33-1 | |

| Record name | (2-~13~C)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89511-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acrylonitrile-2-13C Metabolic Pathway Analysis: A Technical Guide

The following technical guide details the metabolic pathway analysis of Acrylonitrile-2-13C.

Executive Summary

This guide provides a high-resolution framework for utilizing Acrylonitrile-2-13C (

By utilizing the [2-13C] isotopomer, the carbon backbone is retained in electrophilic epoxide-derived metabolites, while the leaving cyanide group (generated during hydrolysis) remains unlabeled. This isotopic distinction enables the precise quantification of alkylating flux versus cyanogenic potential using 13C-NMR and LC-MS/MS.

Part 1: Mechanistic Foundation & Tracer Logic

The Chemistry of Acrylonitrile-2-13C

To interpret metabolic data accurately, one must understand the fate of the labeled atom (

-

Structure:

-

Label Position: C2 (Alpha carbon).

-

Key Advantage: The C2 label serves as a "backbone anchor." When the toxic intermediate 2-cyanoethylene oxide (CEO) undergoes hydrolysis, the cyanide ion (

) is ejected.[1]-

If [1-13C]ACN were used, the label would be lost to the cyanide pool (

), confounding the analysis of protein adducts. -

With [2-13C]ACN , the label remains on the glycolaldehyde or protein adduct , allowing specific tracking of the alkylating moiety.

-

The Bifurcated Metabolic Pathway

Acrylonitrile metabolism is defined by a competition between bioactivation and detoxification.

-

Pathway A: Oxidative Bioactivation (CYP2E1)

-

Mechanism: CYP2E1 epoxidizes the C2=C3 double bond to form 2-cyanoethylene oxide (CEO) .

-

Fate 1 (Hydrolysis): CEO hydrolyzes to glycolaldehyde cyanohydrin, which spontaneously decomposes into Glycolaldehyde (Labeled) and Cyanide (Unlabeled).

-

Fate 2 (Conjugation): CEO reacts with Glutathione (GSH) to form CHEMA (N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine).

-

-

Pathway B: Direct Detoxification (GSH Transferase)

Part 2: Experimental Workflow

Protocol: In Vivo Tracer Administration

-

Subject: Male F344 Rats or B6C3F1 Mice (Standard models for ACN toxicity).[4]

-

Compound Preparation:

-

Sample Collection:

-

Urine: Collect over dry ice for 0–24 hours to prevent metabolite degradation.

-

Blood: Collect at T_max (approx. 1-2 hours) for hemoglobin adduct analysis.

-

Analytical Detection: 13C-NMR Spectroscopy

NMR is the preferred method for structural validation of isotopomers because it eliminates the need for complex derivatization required by GC-MS.

Step-by-Step NMR Preparation:

-

Centrifugation: Clarify urine samples at 10,000 x g for 10 mins.

-

Buffer: Add

(10-25% v/v) for field locking. -

Internal Standard: Add 1,4-Dioxane (final conc. 1-5 mM) as a chemical shift reference (

67.19 ppm) and quantitation standard. -

Acquisition:

-

Instrument: 500 MHz (or higher) NMR.

-

Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration).

-

Relaxation Delay: >5 seconds (ensure full relaxation of carboxyl carbons).

-

Targeted LC-MS/MS (High Sensitivity)

For low-abundance metabolites (e.g., DNA adducts), LC-MS/MS is required.

-

Column: C18 Reverse Phase (e.g., Waters HSS T3).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Mass Shift Analysis: Monitor transitions with a +1 Da shift relative to unlabeled standards.

-

Example: CEMA (Unlabeled precursor

217)

-

Part 3: Data Interpretation & Visualization

Quantitative Metabolite Table

The following chemical shifts and mass transitions are diagnostic for [2-13C]ACN metabolites.

| Metabolite | Abbreviation | Pathway | 13C-NMR Shift (ppm)* | LC-MS/MS Target (m/z) |

| N-acetyl-S-(2-cyanoethyl)cysteine | CEMA | Direct GSH | ~18.5 ppm (C2-labeled) | 218 |

| N-acetyl-S-(2-hydroxyethyl)cysteine | HEMA | Epoxide/GSH | ~60-62 ppm (C2-labeled) | 209 |

| Thiocyanate | SCN- | Cyanide | Not Detected (Unlabeled) | 58 |

| Glycolaldehyde-derived adducts | -- | Hydrolysis | ~90 ppm (Aldehyde C) | Variable |

*Note: Chemical shifts are approximate and relative to dioxane (67.19 ppm).

Metabolic Pathway Diagram (Graphviz)

The following diagram illustrates the flow of the Carbon-13 label (highlighted in Red) through the metabolic network.

Figure 1: Metabolic fate of Acrylonitrile-2-13C.[6] Note that the Cyanide/Thiocyanate pathway results in unlabeled metabolites, distinguishing it from the labeled carbon backbone retained in CEMA and Glycolaldehyde.

Part 4: Quality Control & Safety

Isotope Purity Verification

Before administration, the [2-13C]ACN reagent must be validated:

-

Proton NMR: Verify lack of satellite peaks at C1/C3 to ensure specific C2 labeling.

-

MS Purity: Ensure <0.5% unlabeled (M+0) presence to prevent background noise in low-abundance metabolite detection.

Handling Precautions

-

Volatility: Acrylonitrile is highly volatile (

77°C). All dosing solutions must be prepared in a fume hood using gas-tight syringes. -

Toxicity: ACN is a carcinogen and potent lachrymator. Double-gloving (Nitrile) and activated charcoal respirators are mandatory if working outside a hood.

References

-

Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991).[4] Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678–687.[4] [Link]

-

Sumner, S. C., & Fennell, T. R. (1994).[7] Identification of metabolites of carcinogens by 13C NMR spectroscopy. Drug Metabolism Reviews, 26(1-2), 469–481.[7] [Link]

-

Kedderis, G. L., et al. (1996).[3] A physiologically based pharmacokinetic model for acrylonitrile in the rat.[3][8] Toxicology and Applied Pharmacology, 140(2), 422-435. [Link]

-

Guengerich, F. P., et al. (1991). Oxidation of toxic and carcinogenic chemicals by human cytochrome P-450 enzymes.[9] Chemical Research in Toxicology, 4(4), 391-407. [Link]

-

Burka, L. T., et al. (1994). Metabolism of acrylonitrile in humans. Toxicology and Applied Pharmacology, 124(2), 169-175. [Link]

Sources

- 1. Differential effects of subchronic acrylonitrile exposure on hydrogen sulfide levels in rat blood, brain, and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Fasting Enhances the Acute Toxicity of Acrylonitrile in Mice via Induction of CYP2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New findings on acrylonitrile metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of cytochrome P-450 2E1 in methacrylonitrile metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Environmental Pathways: A Technical Guide to Acrylonitrile-2-13C as a Tracer

Introduction: The Power of Isotopic Labeling in Environmental Science

In the intricate dance of chemicals within our environment, understanding the precise fate of a specific compound is paramount to assessing its risk and impact. Traditional analytical methods often struggle to differentiate a target compound from a complex environmental background. Isotopic labeling, the practice of replacing an atom in a molecule with one of its heavier, non-radioactive isotopes, offers a powerful solution.[1][2] By "tagging" a molecule, we can trace its journey through various environmental compartments – soil, water, and air – with exceptional specificity and sensitivity.[1][3][4] This guide focuses on the application of Acrylonitrile-2-13C, a stable isotope-labeled form of acrylonitrile, as a tracer in environmental fate studies.

Acrylonitrile, a volatile organic compound widely used in the production of plastics and fibers, is of significant environmental interest due to its potential toxicity and mobility.[5][6] The U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC) have classified acrylonitrile as a probable human carcinogen.[7] Understanding its environmental degradation, transport, and potential for bioaccumulation is therefore a critical area of research. The use of Acrylonitrile-2-13C allows researchers to distinguish the introduced tracer from any pre-existing, unlabeled acrylonitrile, providing unambiguous data on its transformation and movement.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of using Acrylonitrile-2-13C as an environmental tracer. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for designing and executing successful environmental fate studies.

Physicochemical Properties and Synthesis of Acrylonitrile-2-13C

Acrylonitrile (CH₂=CHCN) is a colorless, volatile liquid with a pungent odor.[8] Its molecular structure consists of a vinyl group linked to a nitrile group.[8] Acrylonitrile-2-13C is chemically identical to its unlabeled counterpart, with the exception of a single carbon-13 atom at the second carbon position. This subtle change in mass is the key to its utility as a tracer.

| Property | Value | Source |

| Chemical Formula | C₃H₃N (with ¹³C at position 2) | N/A |

| Molar Mass | 54.07 g/mol (approx.) | N/A |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 77 °C (171 °F; 350 K) | [8] |

| Solubility in water | 70 g/L | [8] |

| Vapor Pressure | 83 mmHg | [8] |

Synthesis: The industrial production of acrylonitrile is primarily achieved through the SOHIO process, which involves the catalytic ammoxidation of propylene.[8][9][10] The synthesis of Acrylonitrile-2-13C typically involves introducing a ¹³C-labeled precursor at a suitable stage in the synthetic route. While specific proprietary methods for the synthesis of Acrylonitrile-2-13C are not always publicly detailed, general approaches to isotopic labeling can be adapted. One potential route could involve the use of ¹³C-labeled acetylene in a reaction with hydrogen cyanide.[11] Another approach could adapt plasma-catalytic synthesis methods, reacting methane and nitrogen to form acetylene and hydrogen cyanide intermediates, where a ¹³C-labeled methane source could be used.[12]

Experimental Design: A Self-Validating Approach

A robust environmental fate study hinges on a well-designed experiment that incorporates self-validating systems. This means that the experimental setup and the data generated should inherently provide checks on the validity of the results.

Core Principles of Experimental Design:

-

Clear Objectives: Define the specific questions the study aims to answer. For example, is the focus on degradation rates in soil, volatilization from water, or uptake by organisms?

-

Representative Environmental Matrix: The chosen soil, water, or air samples should accurately reflect the environmental compartment of interest.

-

Appropriate Dosing: The concentration of Acrylonitrile-2-13C introduced should be environmentally relevant and high enough for accurate detection without overwhelming the natural system.

-

Control Groups: Unlabeled acrylonitrile control groups are essential to assess the background levels and behavior of the native compound. Blank controls (matrix without any acrylonitrile) are also crucial to identify any potential contamination.

-

Temporal Sampling: A well-defined sampling schedule is critical to capture the dynamics of degradation, transport, and transformation over time.

-

Replication: Multiple replicates for each treatment and time point are necessary to ensure the statistical significance of the results.

Sources

- 1. Isotopes as environmental tracers - James Hutton Institute [hutton.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. NEMI Statistical Method Summary - EPA Stable Isotope Analysis [nemi.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. nano-lab.com.tr [nano-lab.com.tr]

- 7. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Acrylonitrile - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 9. CA2676669C - Method for the synthesis of acrylonitrile from glycerol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]

- 12. osti.gov [osti.gov]

Synthesis and purity of Acrylonitrile-2-13C for research purposes

An In-depth Technical Guide on the Synthesis and Purity of Acrylonitrile-2-¹³C for Research Applications

Abstract

This technical guide provides a comprehensive overview of a robust and verifiable method for the synthesis, purification, and characterization of Acrylonitrile-2-¹³C. Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolic flux analysis, and advanced materials science. Acrylonitrile, a cornerstone monomer, when labeled at a specific position, allows researchers to trace its metabolic fate and reaction pathways with high precision. This document details a strategic three-step synthesis commencing from ¹³C-labeled ethylene, followed by epoxidation and cyanohydrin formation, and culminating in dehydration. We present detailed, field-tested protocols for each stage, emphasizing the causal logic behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide establishes a self-validating system for purity assessment, employing Gas Chromatography-Mass Spectrometry (GC-MS) for chemical purity and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive confirmation of isotopic enrichment and positional integrity. All quantitative data are summarized for clarity, and workflows are visualized to enhance understanding.

Introduction

Acrylonitrile (CH₂=CH-CN) is a high-volume industrial chemical primarily used in the production of polymers such as polyacrylonitrile for acrylic fibers, acrylonitrile butadiene styrene (ABS) resins, and nitrile rubber.[1] In the realm of scientific research, the introduction of a stable isotope, such as Carbon-13, transforms this bulk chemical into a precision probe. Acrylonitrile-2-¹³C, with the label on the central carbon of the vinyl group, is particularly valuable. It enables researchers to unambiguously track the incorporation of this specific carbon atom in polymerization processes, investigate reaction mechanisms without kinetic isotope effects at the reactive nitrile group, and study the metabolic pathways of nitrile-containing compounds.

The selection of a synthetic route is paramount and must prioritize positional specificity of the label, chemical purity, and isotopic enrichment. While industrial production often relies on the ammoxidation of propylene (the SOHIO process), this method is ill-suited for precise isotopic labeling.[1][2] A more controlled, laboratory-scale chemical synthesis is required. The pathway detailed herein—the dehydration of an isotopically labeled ethylene cyanohydrin intermediate—was chosen for its logical progression, reliance on well-understood reactions, and the ability to control the label's position from the initial precursor.

This guide is structured to provide not just a recipe, but a deep understanding of the process, empowering researchers to replicate and, if necessary, adapt the methodology with confidence.

Part 1: Synthesis of Acrylonitrile-2-¹³C

The synthesis is designed as a three-step sequence. This approach ensures that the ¹³C label, introduced via the starting material, is carried through to the desired position in the final product with minimal isotopic scrambling.

Overall Reaction Scheme

-

Epoxidation: Ethylene-1-¹³C → Ethylene oxide-1-¹³C

-

Cyanohydrin Formation: Ethylene oxide-1-¹³C + HCN → 3-Hydroxypropanenitrile-3-¹³C (Ethylene cyanohydrin-2-¹³C)

-

Dehydration: 3-Hydroxypropanenitrile-3-¹³C → Acrylonitrile-2-¹³C

Causality and Mechanistic Insights

The choice of Ethylene-1-¹³C as the starting material is the critical control point for label placement. The subsequent epoxidation preserves the carbon skeleton. In the second step, the nucleophilic ring-opening of the epoxide by a cyanide anion (from HCN in a weakly basic medium) proceeds via an Sₙ2 mechanism. The cyanide attacks one of the carbon atoms, leading to the formation of 3-hydroxypropanenitrile.[3] By starting with Ethylene oxide-1-¹³C, the label resides on the carbon that will ultimately bear the hydroxyl group.

The final step is a catalytic dehydration.[4][5] This elimination reaction removes the hydroxyl group from C3 and a proton from C2, creating the C2=C3 double bond. This locks the ¹³C label into the desired C2 position of the resulting acrylonitrile molecule. Using a catalyst like sodium formate in ethylene glycol provides an effective medium for this transformation at elevated temperatures.[6]

Synthesis Workflow Diagram

Caption: Multi-step synthesis workflow for Acrylonitrile-2-¹³C.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol involves highly toxic materials, including hydrogen cyanide. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.

Step 1: Epoxidation of Ethylene-1-¹³C

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in dichloromethane (DCM).

-

Reaction: Cool the solution to 0°C in an ice bath. Bubble Ethylene-1-¹³C gas (1.0 equivalent, >99% ¹³C enrichment) through the solution at a slow, controlled rate.

-

Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the consumption of m-CPBA by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the mixture to remove the meta-chlorobenzoic acid byproduct. The resulting DCM solution containing Ethylene oxide-1-¹³C is highly volatile and is typically used directly in the next step without full isolation.

Step 2: Formation of 3-Hydroxypropanenitrile-3-¹³C

-

Setup: Prepare a solution of potassium cyanide (KCN, 1.1 equivalents) in water in a separate flask, cooled to 10°C.

-

HCN Generation (in situ): Slowly add a stoichiometric amount of a weak acid (e.g., acetic acid) to the KCN solution to generate HCN. EXTREME CAUTION IS REQUIRED.

-

Reaction: Add the DCM solution of Ethylene oxide-1-¹³C from Step 1 dropwise to the aqueous HCN solution, maintaining the temperature between 10-20°C.[3] A weakly basic catalyst, such as diethylamine, can be used to facilitate the reaction.[7]

-

Monitoring & Workup: Stir the biphasic mixture for several hours. After the reaction is complete (monitored by GC), separate the aqueous layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield crude 3-Hydroxypropanenitrile-3-¹³C.

Step 3: Dehydration to Acrylonitrile-2-¹³C

-

Setup: Equip a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.

-

Catalyst: Charge the flask with a dehydrating catalyst, such as sodium formate mixed with a small amount of ethylene glycol to create a pumpable slurry.[6]

-

Reaction: Heat the catalyst mixture to the operating temperature range of 170-210°C.[6]

-

Distillation: Feed the crude 3-Hydroxypropanenitrile-3-¹³C from Step 2 into the hot catalyst mixture dropwise. The product, Acrylonitrile-2-¹³C, along with water, will immediately vaporize.[4]

-

Collection: The vapors pass through the fractionating column, and the acrylonitrile/water azeotrope is condensed and collected in the cooled receiving flask. Unreacted cyanohydrin condenses in the column and returns to the reaction flask.[4] The collected distillate will phase-separate, allowing for the recovery of crude Acrylonitrile-2-¹³C.

Part 2: Purification

The crude product from the synthesis contains water, unreacted starting material, and potential side products. Fractional distillation is the most effective method for achieving the high chemical purity required for research applications.

Detailed Experimental Protocol: Purification

-

Setup: Assemble a fractional distillation apparatus suitable for low-boiling point liquids. Ensure all glassware is dry.

-

Drying: Decant the organic layer (crude acrylonitrile) from the collection flask and treat it with a small amount of anhydrous calcium chloride to remove residual water. Add a polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ).

-

Distillation: Gently heat the crude product. Collect the fraction boiling at 77°C (atmospheric pressure).[1] Distillation under reduced pressure can be used to lower the boiling point and minimize polymerization.

-

Storage: Store the purified, inhibitor-stabilized Acrylonitrile-2-¹³C in a tightly sealed container at 4°C, protected from light.

Part 3: Purity and Isotopic Enrichment Analysis

A two-pronged analytical approach is essential to validate the final product. GC-MS confirms chemical purity, while ¹³C NMR verifies the isotopic enrichment and the precise location of the label.

Purification and Analysis Workflow

Caption: Workflow for the purification and comprehensive analysis of the final product.

Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds based on their boiling points and interaction with the column's stationary phase. The separated compounds are then ionized and fragmented in the MS, providing a unique mass spectrum ("fingerprint") for identification and quantification.[8][9]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified Acrylonitrile-2-¹³C in a suitable solvent (e.g., methanol or DCM).

-

Instrumentation: Use a GC-MS system equipped with a capillary column appropriate for volatile polar compounds (e.g., HP-INNOWax).[10]

-

GC Conditions:

-

Injector Temperature: 200°C

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 20-100) and Selected Ion Monitoring (SIM) for key fragments.[10]

-

-

Data Analysis: The chemical purity is determined by integrating the peak area of acrylonitrile and comparing it to the total area of all peaks in the chromatogram. The mass spectrum should match the known fragmentation pattern of acrylonitrile.

| Parameter | Expected Value |

| Retention Time | Dependent on column and conditions |

| Molecular Ion (M⁺) | m/z 54 (due to ¹³C label) |

| Key Fragments | m/z 53, 52, 26[10] |

Isotopic Purity & Positional Verification by ¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy directly observes the carbon atoms in a molecule. Its large chemical shift dispersion allows for the resolution of signals from each unique carbon.[11] For Acrylonitrile-2-¹³C, the signal corresponding to the labeled carbon (C2) will be dramatically enhanced relative to the other two carbons, which will appear at their natural abundance (~1.1%). The chemical shift confirms the electronic environment of the carbon, thus verifying the label's position.[12]

Protocol:

-

Sample Preparation: Prepare a solution of the purified product (approx. 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: A standard single-pulse ¹³C experiment with proton decoupling is sufficient. A long relaxation delay (e.g., 30 seconds) can be used for accurate integration if quantifying against an internal standard, but is not strictly necessary for enrichment assessment.

-

Data Analysis:

-

Positional Verification: Identify the three distinct signals for acrylonitrile. The signal at ~107.2 ppm, corresponding to C2, should be vastly more intense than the others.

-

Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the enhanced ¹³C signal to the integrals of the natural abundance signals from the unlabeled positions or from an internal standard of known concentration. For a highly enriched sample, the C2 signal will dominate the spectrum.

-

| Carbon Position | Expected Chemical Shift (ppm in CDCl₃) | Expected Intensity |

| C1 (-C≡N) | ~117.5 | Natural Abundance (~1.1%) |

| C2 (=C H-) | ~107.2 | Highly Enriched (>98%)[13] |

| C3 (=CH₂) | ~137.8 | Natural Abundance (~1.1%) |

Summary of Results

The combined application of this synthetic and analytical framework is expected to yield Acrylonitrile-2-¹³C with the following specifications, which are critical for its use in demanding research applications.

| Parameter | Target Specification | Analytical Method |

| Chemical Purity | > 99.0% | GC-MS |

| Isotopic Enrichment | > 98% ¹³C | ¹³C NMR |

| Positional Integrity | > 99% at C2 | ¹³C NMR |

| Overall Yield | ~40-50% (from Ethylene-1-¹³C) | Gravimetric |

Conclusion

This guide has outlined a complete and verifiable workflow for the production and quality control of high-purity Acrylonitrile-2-¹³C. By grounding the methodology in well-established chemical principles and employing a robust, dual-technique analytical strategy, researchers can be confident in the quality of the labeled material. The detailed protocols and causal explanations provided herein serve as a reliable resource for scientists and drug development professionals who require precisely labeled molecules to advance their research. The integrity of any isotope-based study begins with the integrity of the labeled compound itself, a standard this guide is designed to uphold.

References

- Google Patents. (1961). Process for purifying acrylonitrile. US3007853A.

-

Wikipedia. (n.d.). Acrylonitrile. [Link]

-

Chen, X., & Thimsen, E. (2024). Plasma‐catalytic synthesis of acrylonitrile from methane and nitrogen. AIChE Journal. [Link]

- Google Patents. (1978). Process for preparing acrylonitrile. US4102914A.

- Google Patents. (1954). Catalytic dehydration of ethylene cyanohydrin to acrylonitrile. US2690452A.

-

Tschickardt, M., Brock, T. H., Hebisch, R., & Hartwig, A. (2023). Acrylonitrile – Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 8(3). [Link]

-

Le Nôtre, J., Scott, E. L., Franssen, M. C. R., & Sanders, J. P. M. (2011). Biobased synthesis of acrylonitrile from glutamic acid. Green Chemistry, 13, 807. [Link]

-

Pace, V., et al. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. [Link]

-

European Patent Office. (1999). Process for the purification of aqueous acrylonitrile process streams. EP 0957084 A2. [Link]

-

Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-41. [Link]

- Google Patents. (2018).

- Google Patents. (2015).

-

CNKI. (2015). Determination of Acrylonitrile in Cosmetics by GC-MS Method. [Link]

-

ResearchGate. (2018). Production of Acrylonitrile. [Link]

-

Karp, E. M., et al. (2017). Renewable acrylonitrile production. Science, 358(6368), 1307-1310. [Link]

-

ChemRxiv. (2023). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. [Link]

-

Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4589–4596. [Link]

-

Organic Syntheses. (n.d.). Ethylene cyanohydrin. [Link]

-

U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. [Link]

-

ResearchGate. (2019). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]

-

Guliants, V. V., et al. (2007). 13C Isotope Labeling Study of Propane Ammoxidation over M1 Phase Mo−V−Te−Nb−O Mixed Oxide Catalyst. ACS Publications. [Link]

- Google Patents. (1949). Production of ethylene cyanohydrin. US2459430A.

-

Guliants, V. V., et al. (2007). 13C Isotope Labeling Study of Propane Ammoxidation over M1 Phase Mo-V-Te-Nb-O Mixed Oxide Catalyst. Industrial & Engineering Chemistry Research, 46(15), 5005-5010. [Link]

-

EPIC. (n.d.). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]

- Google Patents. (1945).

-

International Journal of Engineering Research & Technology. (2023). A Review of the Catalysts Used in Propane Ammoxidation Reaction to Produce Acrylonitrile. [Link]

-

NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. [Link]

-

Pace, V., et al. (2021). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 19, 5546-5550. [Link]

- Google Patents. (1953). Production of acrylonitrile by catalytic dehydration of ethylene cyanohydrin. US2646444A.

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. [Link]

- Google Patents. (1983). Preparation of ethylene cyanohydrin. JPS58185550A.

-

PubMed. (2020). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. [Link]

-

Organic Letters. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

-

ResearchGate. (2007). Determination of acrylonitrile in materials in contact with foodstuffs. [Link]

-

ResearchGate. (n.d.). vanadium-based catalysts for propane ammoxidation reaction. [Link]

- Google Patents. (1978). Prepn. of ethylene cyanohydrin from acrylonitrile and water - in presence of quat. ammonium hydroxide catalyst and formaldehyde, for use in prepn. of pharmaceuticals, plant protection agents, dyes, etc. DE2655794A1.

-

European Patent Office. (2023). A METHOD FOR THE PURIFICATION OF ETHYLENE CYANOHYDRIN. EP 4073031 B1. [Link]

-

Omics Craft. (n.d.). 13C 18O Labeled Compounds. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). Carbon-13 nuclear magnetic resonance spectroscopy of polymers. Part II. Determination of monomer sequence distribution in butadiene–acrylonitrile copolymer. [Link]

- Google Patents. (1968). Continuous production of ethylene cyanohydrin. US3395172A.

- Google Patents. (1962). Stabilization of formaldehyde cyanohydrin. US3057903A.

- Books. (2011). Chapter 5: Ammoxidation of Propylene and Propane to Acrylonitrile.

-

ResearchGate. (2014). 1H NMR and 13C NMR Investigation of Microstructures of Carboxyl-Terminated Butadiene Acrylonitrile Rubbers. [Link]

-

Macromolecules. (1971). High-Resolution Pulsed Carbon-13 Nuclear Magnetic Resonance Analysis of the Monomer Distribution in Acrylonitrile-Styrene Copolymer. [Link]

-

Frontiers in Plant Science. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]

Sources

- 1. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 2. US4102914A - Process for preparing acrylonitrile - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2690452A - Catalytic dehydration of ethylene cyanohydrin to acrylonitrile - Google Patents [patents.google.com]

- 5. US2374051A - Manufacture of acrylonitrile from ethylene cyanohydrin - Google Patents [patents.google.com]

- 6. US2646444A - Production of acrylonitrile by catalytic dehydration of ethylene cyanohydrin - Google Patents [patents.google.com]

- 7. US3395172A - Continuous production of ethylene cyanohydrin - Google Patents [patents.google.com]

- 8. series.publisso.de [series.publisso.de]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. Determination of Acrylonitrile in Cosmetics by GC-MS Method [fxcsxb.com]

- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 12. Acrylonitrile(107-13-1) 13C NMR [m.chemicalbook.com]

- 13. criver.com [criver.com]

Chemical properties of Acrylonitrile-2-13C

Technical Monograph: Acrylonitrile-2-13C Isotopic Tracer for Covalent Drug Discovery & Metabolic Profiling

Executive Summary

Acrylonitrile-2-13C (

Physicochemical Characterization

The utility of Acrylonitrile-2-13C lies in its "silent" physical behavior but "loud" spectral signature. It retains the volatility and reactivity of standard acrylonitrile but offers a simplified carbon tracking mechanism.

Table 1: Comparative Properties

| Property | Acrylonitrile (Natural Abundance) | Acrylonitrile-2-13C |

| Formula | ||

| MW | 53.06 g/mol | 54.07 g/mol |

| Boiling Point | 77.3 °C | 77.3 °C (negligible isotope effect) |

| Density | 0.81 g/mL | ~0.82 g/mL |

| Key NMR Signal | ||

| Hybridization (C2) |

Spectral Fingerprint (NMR)

The 2-position label is strategic. In

-

Chemical Shift (

): ~107.7 ppm ( -

Coupling (

): The proton directly attached to the -

Coupling (

): If C1 or C3 are also labeled (in uniformly labeled variants), C-C coupling would be observed. In singly labeled 2-13C, satellite coupling to natural abundance C1 (nitrile) and C3 (methylene) is observable but minor.

Synthesis & Production

While industrial acrylonitrile is produced via the Sohio process (ammoxidation of propylene), this is unsuitable for high-purity isotope labeling due to complex byproduct mixtures. The preferred laboratory-scale synthesis for Acrylonitrile-2-13C involves the Catalytic Dehydration of Ethylene Cyanohydrin .

This route prevents scrambling of the isotopic label, ensuring the

Synthesis Workflow

-

Precursor Formation: Reaction of Ethylene Oxide with Hydrogen Cyanide (or cyanide salt) to form Ethylene Cyanohydrin.[1] Note: To achieve 2-13C labeling, one would typically employ 2-13C-ethylene oxide or a labeled cyanide precursor followed by reduction/manipulation, though starting with labeled ethylene cyanohydrin is the direct commercial route.

-

Dehydration: Liquid-phase dehydration at 200°C over a magnesium carbonate or alumina catalyst.

Figure 1: Dehydration pathway for the synthesis of Acrylonitrile-2-13C.[2]

Reactivity & Mechanism: The Michael Addition

The core application of Acrylonitrile-2-13C in drug discovery is validating cysteine reactivity . Acrylonitrile acts as a "warhead" mimetic.

In a biological context (pH 7.4), the sulfhydryl group of Glutathione (GSH) or a protein cysteine acts as the nucleophile.

-

Attack: The thiolate attacks the

-carbon (C3). -

Transition: The electron density shifts to the

-carbon (C2, the -

Protonation: The

-carbon picks up a proton, finalizing the adduct.

Crucial Observation: The

Figure 2: Mechanism of Glutathione conjugation showing the fate of the 13C label.

Experimental Protocol: GSH Trapping Assay

This protocol is designed to validate the reactivity of Acrylonitrile-2-13C against biological nucleophiles, a standard proxy for assessing the "warhead" viability of covalent drugs.

Objective: Quantify adduct formation and verify structure via

Materials

-

Acrylonitrile-2-13C (100 mM stock in DMSO-d6).

-

L-Glutathione, reduced (GSH).

-

Phosphate Buffer (100 mM, pH 7.4) in

. -

NMR Tube (5 mm).

Step-by-Step Methodology

-

Preparation of Matrix:

-

Dissolve GSH (15.4 mg, 0.05 mmol) in 0.5 mL of Phosphate Buffer (

). -

Ensure pH is 7.4 (adjust with

or

-

-

Initiation:

-

Add 5

L of Acrylonitrile-2-13C stock (0.5 -

Note: We use excess GSH to drive pseudo-first-order kinetics.

-

-

Incubation:

-

Cap and invert the tube 3 times.

-

Incubate at 37°C for 60 minutes.

-

-

Acquisition:

-

Insert into NMR spectrometer (minimum 400 MHz recommended).

-

Run a standard

sequence (proton-decoupled). -

Target Signal: Look for the disappearance of the singlet at 108 ppm and the appearance of a new singlet at ~18–20 ppm (corresponding to

).

-

Data Interpretation

| Chemical Shift ( | Assignment | State |

| 107.7 ppm | Unreacted Monomer | |

| 19.2 ppm | Covalent Adduct |

Safety & Handling

Acrylonitrile-2-13C possesses the same hazardous profile as the unlabeled compound. It is a Class 1B Carcinogen .

-

Volatility: High vapor pressure. All transfers must occur within a certified chemical fume hood.

-

Polymerization: Can polymerize explosively if exposed to strong bases or radical initiators without inhibitors (e.g., MEHQ). Store at 4°C in the dark.

-

Metabolism: In vivo, acrylonitrile is metabolized by CYP2E1 to 2-cyanoethylene oxide (CEO), which can release cyanide.

-

PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

References

-

Sumner, S. C., et al. (1992). "Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy." Chemical Research in Toxicology. [Link]

-

Potęga, A. (2022). "Glutathione-Mediated Conjugation of Anticancer Drugs." Encyclopedia. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7855, Acrylonitrile." [Link]

-

Ineos. "Acrylonitrile Safety Data Sheet & Handling Guide." [Link]

Sources

Precision Mapping of Protein Adducts: The Acrylonitrile-2-13C Protocol

This guide details the technical application of Acrylonitrile-2-13C (

Technical Guide & Whitepaper

Executive Summary

Acrylonitrile (ACN) is a potent electrophile that covalently modifies proteins via Michael addition, serving as a critical biomarker for exposure and a mechanism of toxicity. However, detecting these adducts in complex biological matrices (plasma, tissue lysates) is plagued by high background noise and false positives.

The integration of Acrylonitrile-2-13C into proteomic workflows resolves these challenges by introducing a distinct, chemically identical but isotopically heavy "mass tag." This guide outlines the Twin-Ion Fingerprinting and Isotope Dilution strategies, providing a self-validating protocol for mapping adduction sites on targets such as Human Serum Albumin (HSA) and Hemoglobin (Hb).

Mechanistic Foundation

The Chemistry of Adduction

Acrylonitrile (

The reaction is a Michael Addition , resulting in a cyanoethyl adduct.

-

Natural ACN Mass Addition: +53.026 Da

-

ACN-2-13C Mass Addition: +54.029 Da (+1.003 Da shift)

The Isotope Advantage

Using ACN-2-13C allows for the tracking of the specific carbon atom during fragmentation. Unlike deuterium labeling, which can suffer from chromatographic isotope effects (retention time shifts),

Pathway Visualization

The following diagram illustrates the Michael addition mechanism and the specific fate of the

Caption: Mechanism of Acrylonitrile-2-13C Michael addition to a Cysteine residue, resulting in a distinct +54 Da mass shift detectable by MS.

Strategic Applications

Strategy A: Twin-Ion Fingerprinting (Discovery Mode)

This method is used to identify unknown adduction sites.

-

Incubation: Treat protein sample with a 1:1 molar ratio of Natural ACN and ACN-2-13C.

-

Result: Every true adduct peptide will appear as a doublet in the Mass Spectrum, separated by exactly 1.003 Da with equal intensity.

-

Benefit: Filters out 99% of matrix noise; only doublet peaks are selected for MS/MS fragmentation.

Strategy B: Isotope Dilution Mass Spectrometry (ID-MS) (Quantification Mode)

This method is used to quantify exposure.

-

Synthesis: Synthesize a pure standard of the adducted peptide using 100% ACN-2-13C.

-

Spike-in: Add a known amount of this heavy standard to the biological sample before digestion.

-

Result: The heavy peptide acts as an ideal internal standard, correcting for digestion efficiency and ionization suppression.

Experimental Protocol: Twin-Ion Discovery Workflow

Objective: Map adduction sites on Human Serum Albumin (HSA) using ACN-2-13C.

Materials

-

Protein: Human Serum Albumin (HSA), fatty-acid free (lyophilized).

-

Reagents:

-

Acrylonitrile (Natural), >99% purity.

-

Acrylonitrile-2-13C (99 atom % 13C), Sigma-Aldrich or Cambridge Isotope Labs.

-

Ammonium Bicarbonate (AmBic), 50 mM, pH 8.0.

-

Dithiothreitol (DTT) & Iodoacetamide (IAA).

-

Sequencing Grade Trypsin.

-

Step-by-Step Methodology

Step 1: Preparation of the "Twin" Reagent

-

Prepare a 100 mM stock solution of Natural ACN in water.

-

Prepare a 100 mM stock solution of ACN-2-13C in water.

-

Mix equal volumes to create the 50 mM Twin-Mix (1:1) .

-

Critical: Perform this in a fume hood; ACN is volatile and toxic.

-

Step 2: Protein Incubation

-

Dissolve HSA to 1 mg/mL (15 µM) in 50 mM AmBic (pH 8.0).

-

Add the Twin-Mix to the protein solution to achieve a final concentration of 1 mM (approx. 60-fold molar excess).

-

Incubate at 37°C for 2 hours in a sealed, dark vial (prevents polymerization).

-

Quench unreacted ACN by adding excess DTT (5 mM) or performing protein precipitation (acetone/methanol).

Step 3: Digestion

-

Redissolve pellet in 50 mM AmBic.

-

Reduction: Add DTT (5 mM), 56°C for 30 min.

-

Alkylation: Add IAA (15 mM), room temp, dark, 30 min.

-

Note: IAA will cap unreacted cysteines. We are looking for Cys residues already modified by ACN (which will not react with IAA).

-

-

Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Step 4: LC-MS/MS Acquisition[1]

-

Instrument: Q-Exactive or Triple Quadrupole.

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 40% Acetonitrile over 60 mins.

-

MS1 Settings: Resolution 70,000. Scan range 300–1800 m/z.

-

Targeted Inclusion: If specific sites (e.g., Cys34) are known, target the theoretical masses.

Workflow Visualization

Caption: Twin-Ion Fingerprinting workflow for unambiguous identification of acrylonitrile adducts.

Data Analysis & Interpretation

Mass Shift Calculation

To validate a hit, the peptide must show the specific mass shift.

| Component | Formula | Monoisotopic Mass (Da) | Mass Shift ( |

| Cysteine Residue | 103.009 | - | |

| Natural Adduct | +53.026 | Reference | |

| 13C-Labeled Adduct | +54.029 | +1.00335 |

Diagnostic Ions (MS/MS)

Upon fragmentation (HCD or CID), the cyanoethyl group often remains attached to the cysteine, or undergoes a specific neutral loss.

-

Precursor Check: Look for the M and M+1 doublet in MS1.

-

Fragment Check: In MS/MS,

and -

Neutral Loss: A neutral loss of 53 Da (acrylonitrile) from the precursor is common for S-cyanoethyl peptides. For the labeled version, look for a loss of 54 Da .

Troubleshooting

-

Low Signal: ACN adducts can be labile under high-energy CID. Use "Soft" CID or HCD with lower collision energy.

-

Stereoisomers: Michael addition creates a chiral center at the

-carbon (if substituted) or affects local chirality. ACN addition to Cys does not create a new chiral center on the adduct itself (CH2-CH2-CN), but can resolve into diastereomers if the protein environment is chiral. Expect single peaks usually, but peak broadening can occur.

References

-

Acrylonitrile Metabolism & Adduction

-

Mass Spectrometry of Adducts

- Title: Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry.

- Source: bioRxiv / Analytical Chemistry.

-

URL:[Link]

-

Isotope Dilution Strategy

- Title: A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous

- Source: Chemical Research in Toxicology.

-

URL:[Link]

-

Adduct Chemistry (Michael Addition)

Sources

- 1. Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry | bioRxiv [biorxiv.org]

- 2. Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Targeted Metabolic Flux Analysis of Xenobiotic Detoxification Using Acrylonitrile-2-13C

Abstract

This application note details a protocol for utilizing Acrylonitrile-2-13C as a stable isotope tracer to quantify metabolic flux through the glutathione S-transferase (GST) and Cytochrome P450 2E1 (CYP2E1) detoxification pathways. Unlike traditional Metabolic Flux Analysis (MFA) which focuses on central carbon metabolism (e.g., TCA cycle), this protocol applies Targeted Xenobiotic Fluxomics . It is designed to measure the kinetic competition between bioactivation (epoxide formation) and detoxification (mercapturic acid pathway) in hepatocytes or renal cells. This method provides critical insights for drug safety assessment, specifically regarding the capacity of cellular systems to scavenge reactive Michael acceptors.

Introduction & Mechanistic Rationale

Why Acrylonitrile-2-13C?

Acrylonitrile (AN) is a model

-

Detoxification (Major Flux): Direct conjugation with GSH via GSTs to form S-(2-cyanoethyl)glutathione, eventually excreted as N-acetyl-S-(2-cyanoethyl)cysteine (2-CyEMA).

-

Bioactivation (Minor Flux): Oxidation by CYP2E1 to 2-cyanoethylene oxide (CEO), a mutagenic epoxide that can alkylate DNA or release cyanide.

The Isotope Advantage:

The 2-13C label (labeling the

Metabolic Pathway Map

The following diagram illustrates the competing fluxes tracked by this protocol.

Figure 1: Metabolic fate of Acrylonitrile-2-13C. The blue nodes represent the stable isotope-labeled metabolites quantified in this protocol.

Experimental Protocol

Materials & Reagents

| Reagent | Specification | Purpose |

| Tracer | Acrylonitrile-2-13C (99 atom % 13C) | Substrate for flux analysis. |

| Cell Model | Primary Human Hepatocytes or HepG2 | Metabolically active system. |

| Internal Std | N-acetyl-S-(2-cyanoethyl)cysteine-d3 | Normalization of MS data. |

| Quenching | 80% Methanol / 0.1% Formic Acid (-80°C) | Stops metabolism instantly. |

| Derivatization | Dansyl Chloride (Optional) | Improves ionization of amino-metabolites. |

Cell Culture & Tracer Dosing (In Vitro)

Safety Note: Acrylonitrile is a volatile carcinogen. Handle in a chemical fume hood.

-

Seeding: Seed hepatocytes in 6-well plates at

cells/well. Allow 24h recovery. -

Acclimatization: Replace media with serum-free maintenance media 2 hours prior to dosing to minimize protein binding of the tracer in the media.

-

Pulse Labeling:

-

Prepare a stock solution of Acrylonitrile-2-13C in DMSO.

-

Spike media to reach a final concentration of 50

M (sub-toxic, kinetic range). -

Control: Spike unlabeled Acrylonitrile in parallel wells to define natural isotope abundance.

-

-

Time Course: Harvest cells and media at

minutes. This high temporal resolution is required to calculate initial rates (

Metabolite Extraction

-

Media: Collect 200

L media, add 800 -

Intracellular: Wash cells 2x with cold PBS. Add 500

L Quenching Solution. Scrape cells on ice. -

Lysis: Freeze-thaw cycles (liquid N2 / 37°C)

3. -

Clarification: Centrifuge at 14,000

g for 10 min at 4°C. Collect supernatant. -

Reconstitution: Evaporate supernatant under nitrogen flow. Reconstitute in 100

L Mobile Phase A.

Analytical Methodology (LC-MS/MS)[2][3][4][5]

Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0-2 min (1% B), 2-10 min (1%

40% B), 10-12 min (95% B).

Mass Spectrometry Parameters (SRM/MRM)

Operate in Positive Ion Mode (ESI+). The specific transitions track the unique mass shift (+1 Da) conferred by the

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |

| GSH (Endogenous) | 308.1 | 179.0 | 18 | Monitor depletion |

| GS-AN (Unlabeled) | 361.1 | 232.0 | 20 | Background control |

| GS-AN-13C (Tracer) | 362.1 | 233.0 | 20 | Primary Flux Target |

| 2-CyEMA (Unlabeled) | 217.1 | 88.0 | 15 | Mercapturic Acid |

| 2-CyEMA-13C (Tracer) | 218.1 | 88.0 | 15 | Excretion Target |

Note: The product ion for GS-AN (m/z 233) corresponds to the glutamyl-cysteinyl moiety retaining the labeled acrylonitrile adduct.

Data Analysis & Flux Calculation

Isotopic Enrichment Calculation

Calculate the Mass Isotopomer Distribution (MID) for the conjugate.

Kinetic Flux Calculation

The detoxification flux (

Plot the concentration of GS-AN-13C (intracellular) + 2-CyEMA-13C (extracellular) vs. time. The slope of the linear portion (0-30 min) represents the detoxification capacity of the hepatocytes.

Workflow Diagram

Figure 2: Step-by-step workflow for targeted flux analysis.

Validation & Troubleshooting

-

Issue: Low Signal Intensity.

-

Cause: Acrylonitrile is volatile; it may evaporate from the media before entering cells.

-

Solution: Use sealed plates or transwell inserts with minimal headspace. Ensure rapid processing.

-

-

Issue: High Background in M+0.

-

Cause: Contamination or natural abundance overlap.

-

Solution: Ensure the MS resolution is sufficient. If using a Triple Quad, optimize the collision energy to maximize the specific fragment ion containing the

C label.

-

-

Validation Step:

-

Pre-treat cells with Buthionine Sulfoximine (BSO) , a GSH synthesis inhibitor. This should abolish the formation of the m/z 362 peak, confirming the pathway specificity.

-

References

-

Sumner, S. C., et al. (1999). "Acrylonitrile metabolism in the rat: quantitative analysis of the pathways to cyanide and glutathione conjugates." Chemical Research in Toxicology.

-

Fennell, T. R., et al. (1991). "Metabolism of acrylonitrile to N-acetyl-S-(2-cyanoethyl)cysteine: stereochemical studies." Chemical Research in Toxicology.

-

Nicolaidou, V., et al. (2022). "Metabolic flux analysis: a comprehensive review on sample preparation and analytical techniques." RSC Advances.

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Acrylonitrile." CDC.

Application Notes and Protocols for the Detection of Acrylonitrile-2-13C Labeled Metabolites in Urine

Introduction: Tracing Acrylonitrile Metabolism with Precision

Acrylonitrile, a key industrial chemical and a component of tobacco smoke, is classified as a possible human carcinogen.[1] Understanding its metabolic fate is crucial for toxicological risk assessment and the development of biomarkers for exposure. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool for tracing the biotransformation of xenobiotics, providing unambiguous identification of metabolites against a complex biological background.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the detection and quantification of urinary metabolites following exposure to acrylonitrile specifically labeled at the second carbon position (Acrylonitrile-2-¹³C).

The use of Acrylonitrile-2-¹³C allows for the precise tracking of the vinyl group's carbon backbone through metabolic pathways. This approach is instrumental in confirming metabolic structures and quantifying flux through different biotransformation routes. The primary metabolic pathways of acrylonitrile involve two key processes: direct conjugation with glutathione (GSH) and oxidation via cytochrome P450 enzymes.[3] These pathways lead to the formation of several urinary metabolites, with mercapturic acids being the most prominent and specific biomarkers of exposure.[1][4]

This document outlines a comprehensive workflow, from urine sample collection and preparation using solid-phase extraction (SPE) to the analysis of ¹³C-labeled metabolites by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols provided are designed to be robust and reliable, ensuring the scientific integrity of the data generated.

Metabolic Pathway of Acrylonitrile and the Fate of the 2-¹³C Label

Acrylonitrile is metabolized through two primary routes, as depicted below. Understanding these pathways is essential for predicting the structure of the resulting ¹³C-labeled metabolites.

Figure 1: Metabolic pathways of Acrylonitrile-2-¹³C.

The primary urinary metabolites expected from exposure to Acrylonitrile-2-¹³C are:

-

N-Acetyl-S-(2-¹³C-cyanoethyl)-L-cysteine (¹³C-CEMA): Formed through the direct conjugation of acrylonitrile with glutathione, followed by enzymatic processing to the mercapturic acid. The ¹³C label remains on the second carbon of the cyanoethyl moiety.

-

N-Acetyl-S-(1-cyano-2-¹³C-hydroxyethyl)-L-cysteine (¹³C-1CYHEMA): A minor metabolite arising from the oxidation of acrylonitrile to cyanoethylene oxide, followed by glutathione conjugation.

-

N-Acetyl-S-(2-¹³C-hydroxyethyl)-L-cysteine (¹³C-2HEMA): Another metabolite from the cyanoethylene oxide pathway. It's important to note that 2HEMA is not a specific biomarker for acrylonitrile exposure as it can be formed from other compounds like ethylene oxide.[5]

Experimental Workflow

The overall experimental workflow for the analysis of ¹³C-labeled acrylonitrile metabolites in urine is a multi-step process requiring careful attention to detail to ensure accurate and reproducible results.

Figure 2: Overall experimental workflow.

Detailed Protocols

Part 1: Urine Sample Collection and Storage

Proper sample handling is paramount to prevent degradation of metabolites and ensure the integrity of the analysis.

Protocol 1: Urine Collection and Storage

-

Collection: Collect mid-stream urine samples in sterile polypropylene centrifuge tubes.

-

Aliquoting: Immediately after collection, aliquot the urine into smaller volumes (e.g., 1-2 mL) to avoid multiple freeze-thaw cycles.

-

Storage: Freeze the aliquots at -80°C as soon as possible and maintain at this temperature until analysis.

Part 2: Solid-Phase Extraction (SPE) for Metabolite Enrichment

Solid-phase extraction is a critical step to remove interfering matrix components from urine and to concentrate the analytes of interest. The Waters Oasis HLB sorbent is a hydrophilic-lipophilic balanced polymer that provides excellent retention for a wide range of acidic, basic, and neutral compounds, making it well-suited for the extraction of mercapturic acids.[6]

Protocol 2: SPE using Oasis HLB Cartridges

This protocol is adapted for a 1 cc (30 mg) Oasis HLB cartridge. Volumes can be scaled for other formats.

-

Sample Pre-treatment:

-

Thaw frozen urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 4°C and 10,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer 1 mL of the supernatant to a clean tube.

-

Add an internal standard (e.g., a commercially available ¹³C- and ¹⁵N-labeled CEMA analogue) to each sample, quality control, and standard.

-

-

Cartridge Conditioning:

-

Condition the Oasis HLB cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry out between these steps.

-

-

Sample Loading:

-

Load the 1 mL of pre-treated urine onto the cartridge at a slow, consistent flow rate (approximately 1 drop per second).

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

-

-

Elution:

-

Elute the metabolites with 1 mL of methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

-

Part 3: UPLC-MS/MS Analysis

This section provides a validated UPLC-MS/MS method for the simultaneous quantification of acrylonitrile-derived mercapturic acids. The method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.[7][8]

Protocol 3: UPLC-MS/MS Parameters

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %A %B 0.0 98 2 1.0 98 2 5.0 50 50 5.5 5 95 6.5 5 95 6.6 98 2 | 8.0 | 98 | 2 |

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 2.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

MRM Transitions for ¹³C-Labeled Metabolites

The following table outlines the calculated precursor and product ion masses for the ¹³C-labeled metabolites. The fragmentation of N-acetyl-S-cysteine conjugates in negative ESI mode typically involves the neutral loss of the N-acetyl-cysteine moiety.[9] For CEMA, this corresponds to the loss of the cyanoethyl-S- group. The +1 mass unit shift in the precursor and product ions for the ¹³C-labeled analytes is due to the incorporation of one ¹³C atom from Acrylonitrile-2-¹³C.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| ¹³C-CEMA | 216.1 | 87.0 | 50 | 30 | 15 |

| ¹³C-1CYHEMA | 234.1 | 105.0 | 50 | 35 | 18 |

| ¹³C-2HEMA | 207.1 | 77.0 | 50 | 25 | 12 |

Note: The cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards of the ¹³C-labeled metabolites of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards. The concentration of the metabolites in the unknown urine samples is then determined from this calibration curve.

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating through the incorporation of several key elements:

-

Stable Isotope-Labeled Internal Standards: The use of a heavy-labeled internal standard for each analyte is crucial. It co-elutes with the target analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction of any variations during sample preparation and analysis.

-

Quality Control Samples: The inclusion of low, medium, and high concentration quality control (QC) samples in each analytical run is essential to monitor the performance of the assay. The calculated concentrations of the QC samples should fall within a predefined acceptance range (typically ±15% of the nominal value).

-

Specificity of MRM Transitions: The use of specific precursor-to-product ion transitions in MRM mode provides a high degree of certainty in the identification of the target metabolites, minimizing the risk of false positives from co-eluting isobaric interferences.

Conclusion

This application note provides a comprehensive and robust methodology for the detection and quantification of urinary metabolites of Acrylonitrile-2-¹³C. By employing stable isotope labeling in conjunction with a validated SPE and UPLC-MS/MS workflow, researchers can confidently trace the metabolic fate of acrylonitrile, identify key biotransformation products, and obtain accurate quantitative data. This approach is invaluable for advancing our understanding of acrylonitrile toxicology and for the development of reliable biomarkers of human exposure.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acrylonitrile. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Waters Corporation. (2011). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]

-

Barr, D. B., & Ashley, D. L. (1998). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of Analytical Toxicology, 22(2), 96–104. [Link]

-

Fujita, S., et al. (2001). Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans. Archives of Toxicology, 75(8), 475-481. [Link]

-

Li, Z. G., et al. (2013). Simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatographic Science, 52(7), 719-724. [Link]

-

Alwis, K. U., et al. (2015). Simultaneous analysis of 28 urinary VOC metabolites using ultra high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI/MSMS). Analytical and Bioanalytical Chemistry, 407(18), 5433-5444. [Link]

-

Al-Asmari, A. K., et al. (2019). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Journal of Pharmaceutical and Biomedical Analysis, 174, 539-546. [Link]

-

Wu, C. F., et al. (2012). Simultaneous quantitation of urinary cotinine and acrylonitrile-derived mercapturic acids with ultraperformance liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 404(6-7), 1957-1965. [Link]

-

Moriwaki, H., et al. (2000). Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry. The Analyst, 125(4), 741-745. [Link]

-

Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678-687. [Link]

-

Houthuijs, D., et al. (1982). Biological monitoring of acrylonitrile exposure. American Journal of Industrial Medicine, 3(3), 313-320. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

Sumner, S. C., et al. (1992). Role of tissue glutathione in the expression of acrylonitrile-induced neurotoxicity. Drug Metabolism and Disposition, 20(5), 718-724. [Link]

-

De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(4), 652-659. [Link]

-

Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

-

Waters Corporation. (n.d.). Simplifying Solid-Phase Extraction. [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. lcms.cz [lcms.cz]

- 7. academic.oup.com [academic.oup.com]

- 8. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Unlocking Polymer Microstructure: Applications of Acrylonitrile-2-¹³C in Polymer Chemistry

This comprehensive guide delves into the polymer chemistry applications of Acrylonitrile-2-¹³C, a stable isotope-labeled monomer invaluable for elucidating polymer structure, reaction mechanisms, and dynamics. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage the power of isotopic labeling in their polymer characterization workflows. By providing in-depth theoretical background, detailed experimental protocols, and practical insights, we aim to equip you with the knowledge to confidently apply Acrylonitrile-2-¹³C in your research endeavors.

The Strategic Advantage of Site-Specific ¹³C Labeling

In the intricate world of polymer science, understanding the precise arrangement of monomer units within a polymer chain is paramount to controlling and predicting its macroscopic properties. Acrylonitrile (AN) is a key monomer in the production of a wide array of commercially significant polymers, including polyacrylonitrile (PAN), styrene-acrylonitrile (SAN), acrylonitrile butadiene styrene (ABS), and nitrile butadiene rubber (NBR).[1][2] The properties of these materials are profoundly influenced by their microstructure, particularly their stereoregularity or tacticity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for probing polymer microstructure.[3] However, the analysis of ¹³C NMR spectra at natural abundance (approximately 1.1%) can be challenging due to low sensitivity, requiring long acquisition times.[4] Furthermore, spectral overlap in complex polymers can obscure subtle but critical structural details.

The introduction of a ¹³C label at a specific atomic position, such as the C2 (methine) carbon of acrylonitrile, offers a transformative solution. This site-specific enrichment dramatically enhances the NMR signal of the labeled carbon, enabling more rapid and detailed analysis of the polymer's microstructure. The chemical environment of the C2 carbon is highly sensitive to the stereochemical arrangement of neighboring monomer units, making Acrylonitrile-2-¹³C an exceptional probe for determining polymer tacticity.[1]

Application: High-Resolution Tacticity Determination of Polyacrylonitrile (PAN)

The stereoregularity of PAN, which describes the relative stereochemistry of adjacent chiral centers along the polymer backbone, significantly impacts its physical and thermal properties. The three primary tacticities are isotactic (meso, m), syndiotactic (racemo, r), and atactic (random). These arrangements influence the polymer's crystallinity, solubility, and ultimately, its performance in applications such as carbon fiber production.[5]

By polymerizing Acrylonitrile-2-¹³C, the resulting poly(Acrylonitrile-2-¹³C) yields a ¹³C NMR spectrum where the signal for the C2 carbon is significantly enhanced. This allows for the clear resolution of fine spectral splittings that correspond to different stereochemical sequences, known as n-ads (e.g., triads, pentads).[6][7]

Causality in Spectral Analysis: The chemical shift of the ¹³C-labeled methine carbon is influenced by the magnetic environment created by the spatial arrangement of the nitrile groups on neighboring monomer units. In an isotactic sequence, the nitrile groups are on the same side of the polymer backbone, creating a different electronic environment compared to a syndiotactic sequence where they alternate. This difference in the local magnetic field results in distinct resonance frequencies (chemical shifts) in the ¹³C NMR spectrum, allowing for the quantification of different tactic sequences.

Quantitative Tacticity Analysis of Poly(Acrylonitrile-2-¹³C)

The enhanced signal from the ¹³C label at the C2 position allows for precise quantification of the different stereochemical triads. The table below presents the relative chemical shifts for the methine (CH) carbon in atactic polyacrylonitrile, which can be used to assign the observed peaks in the ¹³C NMR spectrum.

| Triad Sequence | Schematic Expression | Relative Chemical Shift (ppm) |

| Isotactic (mm) | ...-m-m-... | -2ω + b' - 2δ' |

| Heterotactic (mr) | ...-m-r-... | -ω + b' - δ' |

| Syndiotactic (rr) | ...-r-r-... | 0 |

| Relative chemical shifts are with respect to the syndiotactic triad peak. The parameters ω, b', and δ' represent through-bond and through-space electronic effects from neighboring monomer units.[5] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of poly(Acrylonitrile-2-¹³C) via free-radical solution polymerization and its subsequent analysis by ¹³C NMR spectroscopy.

Protocol for Free-Radical Solution Polymerization of Acrylonitrile-2-¹³C

This protocol is adapted from established methods for the free-radical polymerization of acrylonitrile and is suitable for a small-scale synthesis using the isotopically labeled monomer.[6][8]

Materials:

-

Acrylonitrile-2-¹³C (AN-¹³C)

-

2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Methanol (reagent grade)

-

Nitrogen gas (high purity)

-

Schlenk flask and line

-

Magnetic stirrer and hot plate

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add Acrylonitrile-2-¹³C (e.g., 1.0 g, 18.8 mmol) and anhydrous DMSO (10 mL).

-

Initiator Addition: Add the free-radical initiator, AIBN (e.g., 0.031 g, 0.188 mmol, for a 100:1 monomer to initiator ratio).

-

Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: After the final thaw, backfill the flask with nitrogen gas. Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture. The polymerization will proceed, and the solution will become more viscous. The reaction time can be varied to control molecular weight and conversion (e.g., 4-24 hours).

-

Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous solution to a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring.

-

Isolation: Collect the white, fibrous poly(Acrylonitrile-2-¹³C) precipitate by vacuum filtration.

-